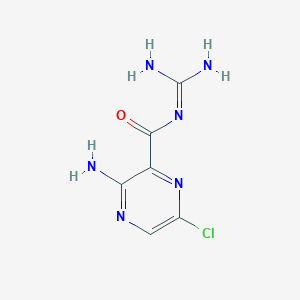

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide

Vue d'ensemble

Description

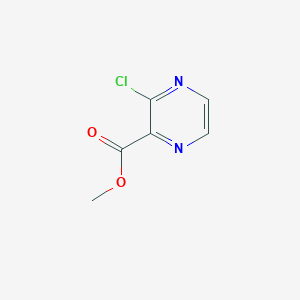

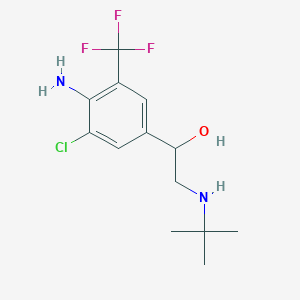

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide is a pyrazine compound that inhibits sodium reabsorption through sodium channels in renal epithelial cells . It is a member of the class of pyrazines resulting from the formal monoacylation of guanidine with the carboxy group of 3,5-diamino-6-chloropyrazine-2-carboxylic acid .

Synthesis Analysis

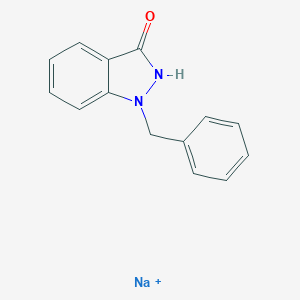

The synthesis of this compound involves the aminolysis of the acyl chloride, where the simultaneous substitution of chlorine with benzylamino moiety occurs . Some of the intended reactions were carried out using microwave-assisted synthesis, which can save time and used materials .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using FT-Raman and FT-IR spectroscopy . The experimental spectra were recorded in the solid phase . The structural and mutational analysis of Vc-NhaP2 identified a putative cation-binding pocket formed by antiparallel extended regions of two transmembrane segments (TMSs V and XII) along with TMS VI .Chemical Reactions Analysis

The vibrational spectral analysis of this compound was carried out using FT-Raman and FT-IR spectroscopy in the range 4000-50cm(-1) and 4000-500cm(-1) respectively .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.2 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 145 Ų .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown in vitro activity against Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM . This suggests its use in developing new treatments for tuberculosis, especially given the rising concern over antibiotic-resistant strains.

Antitubercular Agent Synthesis

Related to its antimicrobial properties, this compound serves as a precursor in synthesizing novel antitubercular agents. Some derivatives have demonstrated effective MIC values against Mycobacterium tuberculosis H37Rv , indicating their potential in treating tuberculosis .

Inhibition of Enoyl-ACP Reductase

Molecular docking studies have shown that certain derivatives can inhibit the enoyl-ACP reductase of Mycobacterium tuberculosis . This enzyme is essential for the fatty acid synthesis in bacteria, making it a target for antibacterial drug development.

Low Cytotoxicity in HepG2 Cell Line

The compound has displayed low cytotoxicity in the HepG2 cell line, which is a human liver cancer cell line . This property is crucial for pharmaceutical applications, as it indicates a lower risk of adverse effects on human cells.

Calcium Channel and Sodium Channel Protein Inhibition

Although not directly related to 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide , similar compounds have been used to inhibit calcium and sodium channel proteins . This suggests potential applications in neurological research and drug development for conditions related to these channels.

Environmental Applications

The compound has garnered attention for its potential environmental applications. While specific details are not provided, its chemical structure suggests possible uses in environmental biotechnology or as a part of environmental monitoring systems.

Mécanisme D'action

Orientations Futures

Future research could focus on the development of novel inhibitors targeting these ion exchangers, as this compound has shown promising results in inhibiting sodium re-absorption . Additionally, the use of in silico approaches for the rational identification of potential targets and drugs that could target NhaP2 cation proton antiporters to control V. cholerae could be explored .

Propriétés

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIMHPOSZRUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923311 | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide | |

CAS RN |

1203-87-8 | |

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.